3-甲基-5-苯基戊酸

描述

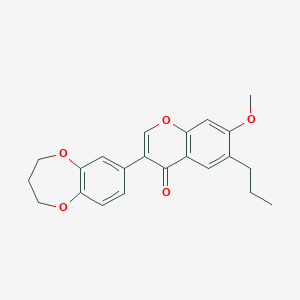

3-Methyl-5-phenylpentanoic acid is a chemical compound with the empirical formula C12H16O2 . It has a molecular weight of 192.25 . The IUPAC name for this compound is 3-methyl-5-phenylpentanoic acid .

Synthesis Analysis

The synthesis of 3-Methyl-5-phenylpentanoic acid or its related compounds often involves refluxing with potassium hydroxide in a mixture of water and methanol, followed by acidification with concentrated hydrochloric acid .Molecular Structure Analysis

The InChI code for 3-Methyl-5-phenylpentanoic acid is 1S/C12H16O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) . This indicates the presence of a carboxylic acid group attached to a pentane chain, which is substituted with a methyl group at the third carbon and a phenyl group at the fifth carbon .科学研究应用

立体化学分析

- 3-羟基-5-苯基戊酸的绝对构型(源自 3-甲基-5-苯基戊酸)已使用酶促水解、酯化和 HPLC 技术确定。这项研究有助于理解相关化合物的立体化学性质和构型 (Ganci 等人,2000 年)。

不对称合成

- 使用关键中间体 2-甲基-5-苯基戊酸,开发了一种用于花香 Rosaphen® 的替代合成方法。此过程涉及在钌催化剂存在下进行不对称氢化,有助于香料生产的进步 (Matteoli 等人,2011 年)。

聚合物化学

- 由 5-苯基戊酸合成的 ω-(对苯乙烯基)烷酸甲酯已用于可溶性聚苯乙烯的开发,该聚苯乙烯由三正丁基锡羧酸酯官能化。这项研究促进了聚合物化学和材料科学领域的发展 (Dalil 等人,2000 年)。

药物分析

- 3-甲基-5-苯基戊酸及其衍生物正在制药领域进行探索。例如,研究调查了其在活性药物成分合成中的作用,证明了其在药物开发和化学合成中的重要性 (Dunn 等人,2016 年)。

香料材料评论

- 3-甲基-5-苯基戊醇(一种相关化合物)已被评审为香料成分。这项研究有助于了解与 3-甲基-5-苯基戊酸相关的香料成分的毒理学和皮肤病学特性 (Scognamiglio 等人,2012 年)。

酶促反应

- 该化合物已用于脂肪酶介导的动力学拆分,从而产生对映体富集的卡瓦内酯。这突出了其在酶促反应和生物学重要化合物合成中的应用 (Kamal 等人,2006 年)。

生物传感器开发

- 源自 3-甲基-5-苯基戊酸的官能化吡咯已被合成用于构建基因传感器。这项研究表明了其在生物传感器应用中的潜力,特别是在 DNA 感测中 (Peng 等人,2007 年)。

安全和危害

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-5-phenylpentanoic acid . These factors could include pH, temperature, presence of other molecules, and specific conditions within the biological system. Detailed studies are needed to understand these influences.

属性

IUPAC Name |

3-methyl-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKOKNXTRCQIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-phenylpentanoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2796678.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2796683.png)

![methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2796685.png)

![6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2796689.png)

![3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2796690.png)

![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)

![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2796695.png)